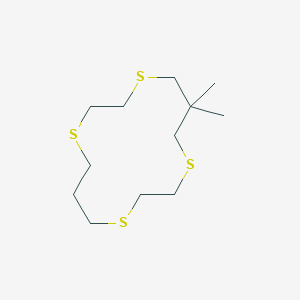
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane is a sulfur-containing macrocyclic compound It is known for its unique structure, which includes four sulfur atoms and two methyl groups attached to a 14-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane typically involves the reaction of 3,7-dithia-1,9-nonanedithiol with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure the formation of the desired macrocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The methyl groups and sulfur atoms can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the macrocyclic structure.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as donor sites, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: Similar in structure but lacks the two methyl groups.
1,4,8,11-Tetraazacyclotetradecane: Contains nitrogen atoms instead of sulfur atoms.
1,4,7-Trithiacyclononane: A smaller macrocyclic compound with three sulfur atoms.
Uniqueness
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane is unique due to the presence of two methyl groups, which can influence its chemical reactivity and stability. The combination of sulfur atoms and methyl groups in a 14-membered ring provides distinct properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
129034-91-9 |
|---|---|
Formule moléculaire |
C12H24S4 |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
6,6-dimethyl-1,4,8,11-tetrathiacyclotetradecane |
InChI |
InChI=1S/C12H24S4/c1-12(2)10-15-8-6-13-4-3-5-14-7-9-16-11-12/h3-11H2,1-2H3 |
Clé InChI |
CNPTVAWQVKRQNK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSCCSCCCSCCSC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


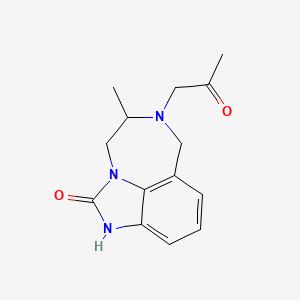
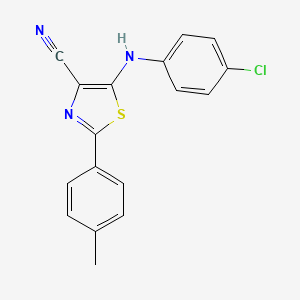
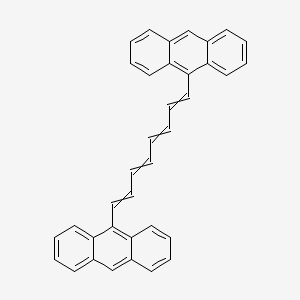
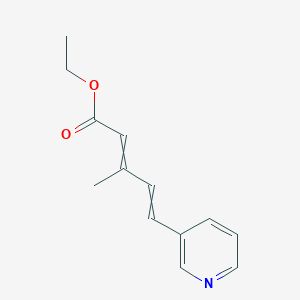
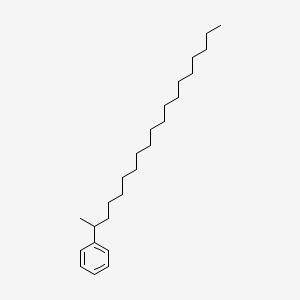
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
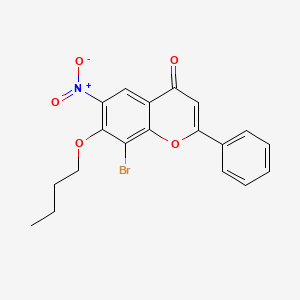
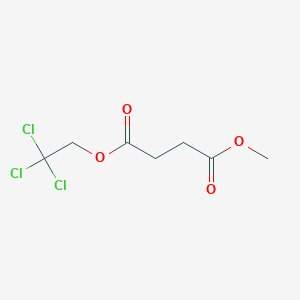
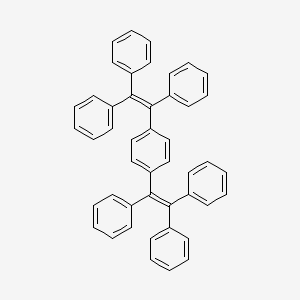
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
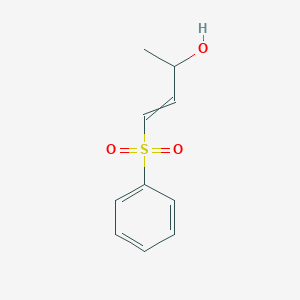
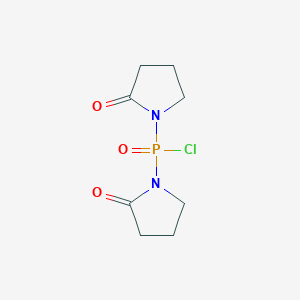
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
